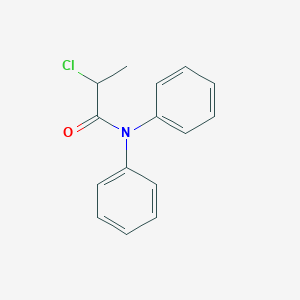

2-Chloro-N,N-diphenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N,N-diphenylpropanamide is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 2-Chloro-N,N-diphenylpropanamide, they do provide insights into similar compounds, which can be used to infer certain aspects of 2-Chloro-N,N-diphenylpropanamide's characteristics.

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-N,N-diphenylpropanamide often involves complex organic reactions. For instance, the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride has been re-examined, leading to the formation of N-propylaniline and N-isopropylaniline . This suggests that the synthesis of 2-Chloro-N,N-diphenylpropanamide could also involve reduction reactions and may yield interesting by-products or related compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide were analyzed using Hartree-Fock and density functional methods . These methods could similarly be applied to determine the molecular structure of 2-Chloro-N,N-diphenylpropanamide, providing valuable information about its geometry and electronic configuration.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-Chloro-N,N-diphenylpropanamide can be complex and varied. The reduction of 2-chloro-N-phenylpropanamide, for example, leads to the formation of amines and indicates that Lewis acid catalysis can facilitate the reduction of aziridine intermediates . This information could be relevant when considering the chemical reactivity of 2-Chloro-N,N-diphenylpropanamide and its potential to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Chloro-N,N-diphenylpropanamide have been characterized using various spectroscopic methods. The IR, NMR, and UV-Vis spectra provide insights into the electronic properties and chemical environment of the molecules . Additionally, computational methods such as DFT calculations have been used to predict properties like vibrational frequencies, chemical shifts, and non-linear optical properties . These techniques could be employed to gain a comprehensive understanding of the physical and chemical properties of 2-Chloro-N,N-diphenylpropanamide.

Wissenschaftliche Forschungsanwendungen

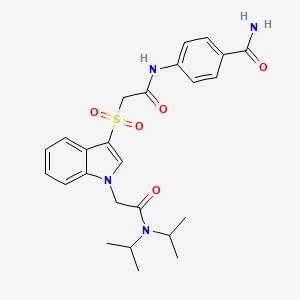

Synthesis and Structural Analysis

- Synthesis and Characterization : A compound closely related to 2-Chloro-N,N-diphenylpropanamide, namely 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was synthesized and characterized using various techniques like X-ray diffraction, IR, NMR, and UV-Vis spectra. The study focused on its optimized molecular structure, vibrational frequencies, and chemical shift values, finding strong agreement with experimental data (Demir et al., 2016).

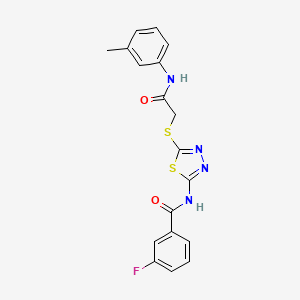

Antifungal Activity

- Antifungal Properties : Novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, a class of compounds related to 2-Chloro-N,N-diphenylpropanamide, showed moderate antifungal activity (Yang et al., 2017).

Crystal Structure

- Crystal Structure Determination : The crystal structure of a compound similar to 2-Chloro-N,N-diphenylpropanamide, namely (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide, was determined. It showed intermolecular hydrogen bonds between carbonyl and hydroxy O atoms, which stabilize the structure (Kolev et al., 1995).

Antiprotozoal Agents

- Improved Activity Against Trypanosoma brucei : A study on diphenyl-based bis(2-iminoimidazolidines) revealed that introducing chlorophenyl and fluorophenyl rings improved in vitro activity against Trypanosoma brucei, a protozoan parasite (Ríos Martínez et al., 2015).

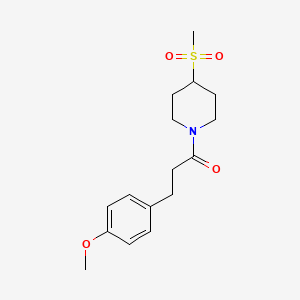

Herbicide Research

- Herbicide Performance : Research on herbicide performance using compounds like diphenamid (N,N- dimethyl-2,2-diphenylacetamide) demonstrated its efficacy in controlling broadleaf and grass weeds (Fretz, 1976).

Photocatalytic Degradation

- Degradation of Chlorophenols : A study explored the use of copper-doped titanium dioxide in the degradation of chlorophenols, including 2-chlorophenol, under visible light. This research is significant for understanding environmental applications related to chlorophenols (Lin et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that the compound is used in various chemical transformations

Mode of Action

It is known to participate in oxidative annulation reactions . In these reactions, the compound interacts with catalysts and oxidants to form C–N and C–O bonds . The exact interaction with biological targets, if any, is yet to be determined.

Biochemical Pathways

The compound is primarily used in chemical synthesis

Result of Action

As a chemical reagent, it is known to participate in oxidative annulation reactions, leading to the formation of C–N and C–O bonds

Action Environment

In chemical reactions, factors such as temperature, solvent, and the presence of catalysts and oxidants can affect the compound’s reactivity . .

Eigenschaften

IUPAC Name |

2-chloro-N,N-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-12(16)15(18)17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNUNGKNWBDEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N,N-diphenylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)

![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)

![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)

![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)